N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C24H23N5O2S and a molecular weight of 445.547 g/mol . This compound is notable for its unique structure, which includes a benzyloxyphenyl group, a pyridinyl-triazolyl moiety, and a sulfanylacetamide linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the benzyloxyphenyl and pyridinyl-triazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent coupling
Chemical Reactions Analysis
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and pyridinyl positions, using reagents like alkyl halides.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolyl and pyridinyl groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared to other compounds with similar structures, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and are known for their varied medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridinyl group and are used in similar chemical reactions.
The uniqueness of this compound lies in its combination of the benzyloxyphenyl, triazolyl, and sulfanylacetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
575469-20-4 |
---|---|
Molecular Formula |
C24H23N5O2S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-2-29-23(19-9-6-14-25-15-19)27-28-24(29)32-17-22(30)26-20-10-12-21(13-11-20)31-16-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3,(H,26,30) |
InChI Key |
XLVSZMBIHXTXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.